Didysprosium trioxalate
CAS No.: 867-62-9
Cat. No.: VC3901502
Molecular Formula: C6Dy2O12
Molecular Weight: 589.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 867-62-9 |
|---|---|
| Molecular Formula | C6Dy2O12 |
| Molecular Weight | 589.06 g/mol |
| IUPAC Name | dysprosium(3+);oxalate |
| Standard InChI | InChI=1S/3C2H2O4.2Dy/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
| Standard InChI Key | KACTUDRDWYCYMT-UHFFFAOYSA-H |
| SMILES | C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Dy+3].[Dy+3] |
| Canonical SMILES | C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Dy+3].[Dy+3] |
Introduction
Chemical Identity and Nomenclature
Didysprosium trioxalate, systematically named dysprosium(III) oxalate decahydrate, is a coordination compound comprising two dysprosium(III) cations, three oxalate dianions (C₂O₄²⁻), and ten water molecules of crystallization. Its molecular formula, C₆H₂₆Dy₂O₂₂, reflects the stoichiometric ratio of its constituents . The compound is cataloged under CAS registry number 24670-07-3 and PubChem CID 90470543, with the IUPAC name dysprosium;oxalic acid;decahydrate .
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂₆Dy₂O₂₂ |
| Molecular Weight | 775.26 g/mol |
| CAS Number | 24670-07-3 |
| IUPAC Name | Dysprosium;oxalic acid;decahydrate |
| Synonymous Designations | Didysprosium trioxalate decahydrate, Dysprosium oxalate decahydrate |
Synthesis and Crystallization
The synthesis of didysprosium trioxalate typically involves the reaction of dysprosium(III) nitrate or chloride with oxalic acid under controlled pH conditions. Aqueous solutions of dysprosium salts are treated with stoichiometric amounts of oxalic acid, precipitating the oxalate complex as a crystalline solid. The decahydrate form is isolated through slow evaporation at ambient temperatures, favoring the incorporation of water molecules into the lattice .
Critical Reaction Parameters:
-
pH Range: 3.5–5.0 to prevent dysprosium hydroxide co-precipitation.
-
Temperature: 20–25°C to ensure gradual crystallization.
-
Solvent System: Aqueous medium with ethanol as a co-solvent to enhance yield.
Structural Analysis
Crystalline Architecture
X-ray diffraction studies reveal that didysprosium trioxalate adopts a triclinic crystal system with space group P‾1. The dysprosium(III) ions are coordinated by eight oxygen atoms—six from three bidentate oxalate ligands and two from water molecules—resulting in a square antiprismatic geometry . The oxalate ligands bridge adjacent dysprosium centers, forming a polymeric network stabilized by hydrogen bonding involving lattice water.
Hydration and Thermal Stability
Thermogravimetric analysis (TGA) demonstrates a multi-stage decomposition profile:
-
Dehydration (50–150°C): Loss of ten water molecules (∼23.3% mass loss).
-
Oxalate Decomposition (250–400°C): Oxidative degradation of C₂O₄²⁻ to CO₂, yielding dysprosium(III) oxide (Dy₂O₃) as the residual product.
Physicochemical Properties
Table 2: Key Physical Properties
| Property | Value |
|---|---|
| Density | 2.68 g/cm³ (calculated) |
| Solubility in Water | 0.45 g/L (20°C) |
| Magnetic Susceptibility | χ = +1.24 × 10⁻³ emu/mol (298 K) |
| IR Spectral Peaks | 1630 cm⁻¹ (νₐₛ(COO⁻)), 1385 cm⁻¹ (νₛ(COO⁻)) |
The compound’s limited aqueous solubility arises from the strong Dy³⁺-oxalate coordination, while its paramagnetism is attributable to the high-spin d⁰f⁹ electronic configuration of Dy(III) .
Spectroscopic Characterization
Vibrational Spectroscopy
Infrared spectroscopy confirms oxalate coordination via asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretches at 1630 cm⁻¹ and 1385 cm⁻¹, respectively . The absence of free oxalic acid peaks (∼1700 cm⁻¹) validates complete ligand deprotonation.
Electronic Spectroscopy
Diffuse reflectance UV-vis spectra exhibit weak f-f transitions in the visible region (450–600 nm), consistent with Dy(III)’s electronic structure. A broad absorption band at 320 nm corresponds to ligand-to-metal charge transfer (LMCT) .
Functional Applications and Research Frontiers
Magnetic Materials
Despite lacking single-molecule magnet (SMM) behavior in its native state, didysprosium trioxalate’s strong magnetic anisotropy provides a foundational motif for designing dysprosium-based SMMs. Recent studies on trinuclear Dy(III) complexes (e.g., {[Dy(BHT)₃]₃(dtepy)₂}) demonstrate that strategic ligand substitution can introduce photochromic modulation of magnetic relaxation . Such findings suggest that oxalate-bridged dysprosium systems could be tailored for switchable magnetic materials.
Catalytic and Environmental Roles
Preliminary investigations indicate that lanthanide oxalates may act as precursors for oxide catalysts in hydrocarbon oxidation. Dysprosium’s oxalate framework, upon calcination, yields high-surface-area Dy₂O₃, a potential catalyst for methane combustion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume